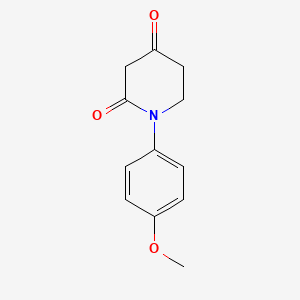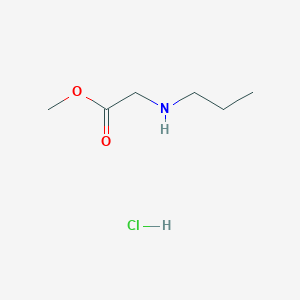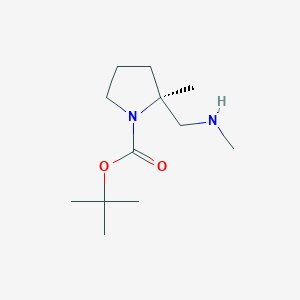
1-(4-Methoxyphenyl)piperidin-2,4-dion
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)piperidine-2,4-dione” is a chemical compound . It’s a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperidinderivate sind in der pharmazeutischen Industrie von Bedeutung. Sie sind in über zwanzig Klassen von Arzneimitteln enthalten, darunter Alkaloide . Diese Verbindungen werden aufgrund ihrer Vielseitigkeit und biologischen Aktivität häufig als Bausteine für die Entwicklung von Medikamenten verwendet.
Synthese neuer Verbindungen
Piperidinderivate dienen als Vorläufer bei der Synthese verschiedener neuartiger Verbindungen. Beispielsweise können sie zur Herstellung neuer 1,3,4-Oxadiazol-Derivate verwendet werden, die potenzielle Anwendungen in der medizinischen Chemie haben .
Strukturanalyse
Die Strukturanalyse von Piperidinderivaten kann wichtige Informationen über ihre Stabilität und Reaktivität liefern. Beispielsweise kann die Wasserstoffbrückenbindung in bestimmten Derivaten eine Rolle bei der Stabilisierung spezifischer Konfigurationen spielen, was für ihre biologische Aktivität entscheidend sein könnte .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that compounds with a pyrrolidine ring, such as 1-(4-methoxyphenyl)piperidine-2,4-dione, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that dione-type molecules, due to their specific structure and appropriate reactivity profiles, are a convenient modern platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
Result of Action
It is known that the disclosed compounds can function as α1a-adrenceptor antagonists and thus can be used for the treatment of benign prostatic hyperplasia (bph) and related symptoms thereof .
Action Environment
It is known that multicomponent reactions (mcrs) are more environmentally benign and atom economic as they avoid time-consuming and protection–deprotection steps, as well as costly purification processes .
Biochemische Analyse
Biochemical Properties
1-(4-Methoxyphenyl)piperidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical reactions. Additionally, 1-(4-Methoxyphenyl)piperidine-2,4-dione can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes .
Cellular Effects
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 1-(4-Methoxyphenyl)piperidine-2,4-dione can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can impact cellular metabolism, including the regulation of metabolic flux and energy production.
Molecular Mechanism
At the molecular level, 1-(4-Methoxyphenyl)piperidine-2,4-dione exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1-(4-Methoxyphenyl)piperidine-2,4-dione can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat. The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that 1-(4-Methoxyphenyl)piperidine-2,4-dione can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Methoxyphenyl)piperidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to diminished or harmful effects .
Metabolic Pathways
1-(4-Methoxyphenyl)piperidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic pathways involving 1-(4-Methoxyphenyl)piperidine-2,4-dione can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Methoxyphenyl)piperidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 1-(4-Methoxyphenyl)piperidine-2,4-dione can affect its biochemical activity, as its concentration in different cellular regions can influence its interactions with target biomolecules .
Subcellular Localization
1-(4-Methoxyphenyl)piperidine-2,4-dione exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1-(4-Methoxyphenyl)piperidine-2,4-dione within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNYWDYOOQHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501470-25-2 | |
| Record name | 1-(4-methoxyphenyl)piperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)





![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)
